N-(4-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Overview
Description
N-(4-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a piperazinyl group, and a tetrahydropyrimidinecarboxamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxybenzaldehyde with an appropriate amine to form the ethoxyphenyl intermediate.
Piperazinyl Group Introduction: The intermediate is then reacted with 4-methylpiperazine under controlled conditions to introduce the piperazinyl group.
Cyclization and Formation of the Tetrahydropyrimidinecarboxamide Core: The final step involves cyclization and formation of the tetrahydropyrimidinecarboxamide core through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)-N’-(4-methyl-1-piperazinyl)thiourea: Similar structure but contains a thiourea group instead of a pyrimidinecarboxamide core.
N-(4-ethoxyphenyl)-N’-(4-methyl-1-piperazinyl)carbamimidothioic acid: Contains a carbamimidothioic acid group.
Uniqueness
N-(4-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydropyrimidinecarboxamide core is particularly noteworthy for its potential interactions with biological targets.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-3-26-14-6-4-13(5-7-14)19-17(25)15-12-16(24)21-18(20-15)23-10-8-22(2)9-11-23/h4-7,15H,3,8-12H2,1-2H3,(H,19,25)(H,20,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFVIIQHCXKACB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)N3CCN(CC3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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